Lipophilicity (XLogP) Differential vs. Unsubstituted Triazole Analog Drives Membrane Partitioning and Non-Specific Binding
The computed XLogP3-AA of the target compound is 3.6, compared to 2.1 for the unsubstituted triazole analog 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-16-1) [1][2]. This represents a ΔXLogP of +1.5 log units, corresponding to an approximately 30-fold increase in theoretical n-octanol/water partition coefficient. The elevated lipophilicity is a direct consequence of the 3,5-dimethyl substitution on the triazole ring, as the remainder of the molecular scaffold is identical.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 3.6 |
| Comparator Or Baseline | 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-16-1): XLogP = 2.1 |
| Quantified Difference | ΔXLogP = +1.5 (≈30-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); both compounds measured under identical computational protocol [1][2] |
Why This Matters
A 1.5 log unit increase in XLogP indicates substantially higher membrane permeability and altered tissue distribution, making the target compound a distinct tool for probing lipophilicity-dependent biological effects that cannot be replicated with the unsubstituted analog.
- [1] PubChem. (2025). Compound Summary for CID 599556: 1-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone. XLogP3-AA = 3.6. View Source
- [2] PubChem. (2025). Compound Summary for CID 137134: 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-16-1). XLogP3-AA = 2.1. View Source
